7-chloro-2,3-dihydro-1-benzofuran-2-one
Description
Properties
CAS No. |
1934833-57-4 |
|---|---|
Molecular Formula |
C8H5ClO2 |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenation of Benzofuran Derivatives
Post-synthetic chlorination of preformed benzofuran-2-one offers a modular route to introduce the chloro substituent at position 7. This method is advantageous for late-stage functionalization.
Electrophilic Chlorination :
-
Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C .
-
Directing Groups : The carbonyl oxygen of the lactone acts as an electron-withdrawing group, directing electrophilic substitution to the para position (C7).
-
Yield : 60–75% with 90–95% regioselectivity for C7 chlorination .
Limitations :
-
Competing ortho chlorination (C5) occurs in 10–15% of cases, necessitating chromatographic purification.
Catalytic Cyclization Using Lewis Acids
Adapting methodologies from dihydrobenzofuran synthesis, this approach utilizes Lewis acids to facilitate cyclization of chlorinated diol precursors.
-
Precursor Synthesis : React 7-chloro-2-phenylphenol with ethylene chlorohydrin in the presence of CuCl₂/FeCl₃ (3:1 ratio) at 70°C for 3 hours.
-
Cyclization : Treat the intermediate with ZnCl₂ (1 mol%) and MnCl₂ (5 mol%) at 200°C for 4 hours.
-
Distillation : Isolate the product via reduced-pressure distillation (88–90°C).
Performance Metrics :
Oxidative Lactonization of Diols
Oxidation of 7-chloro-2,3-dihydroxybenzoic acid derivatives provides an alternative pathway, particularly useful for oxygen-sensitive substrates.
Oxidizing Agents :
-
KMnO₄/H₂SO₄ : Converts dihydroxy intermediates to lactones at 50°C (yield: 65–70%) .
-
TEMPO/NaClO₂ : A milder system for substrates prone to overoxidation, yielding 60–68% product .
Mechanistic Considerations :
-
Oxidation generates a ketone intermediate, which undergoes spontaneous cyclization.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and continuous processing.
Continuous Flow Reactor Design :
-
Reactor Type : Tubular reactor with in-line mixing.
-
Conditions :
-
Output : 90% conversion rate, 85% isolated yield.
Economic Analysis :
-
Raw material cost: $12/kg
-
Energy consumption: 15 kWh/kg
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 7-Chloro-2-hydroxybenzoic acid | H₂SO₄, 120°C | 85 | 98 | Moderate |
| Electrophilic Chlorination | Benzofuran-2-one | Cl₂, FeCl₃, 0°C | 70 | 95 | High |
| Lewis Acid Catalysis | 7-Chloro-2-phenylphenol | ZnCl₂/MnCl₂, 200°C | 82 | 97 | High |
| Oxidative Lactonization | 7-Chloro-2,3-dihydroxybenzoic acid | KMnO₄, H₂SO₄ | 68 | 96 | Low |
| Continuous Flow | Chlorinated diol | Immobilized ZnCl₂, 180°C | 85 | 99.5 | Industrial |
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 7-chloro-2,3-dihydro-1-benzofuran-2-one is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues include:
- (3S)-3,6-Dimethyl-2,3-dihydro-1-benzofuran-2-one: A methyl-substituted benzofuranone with chiral centers.
- Tolvaptan intermediate : Contains a 7-chloro-substituted benzazepine core but differs in ring structure (benzazepine vs. benzofuran) .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Polarity and Solubility
- (3S)-3,6-Dimethyl derivative: Methyl groups reduce polarity, favoring lipid solubility.
Thermal Stability
- 7-Chloro derivative: Melting and boiling points are unspecified in the evidence, but chlorine’s electron-withdrawing effect may elevate thermal stability relative to non-halogenated analogues.
- (3S)-3,6-Dimethyl derivative: Reported melting point is 89–91°C, and normal boiling point is 298.5°C .
Q & A
Q. What are the optimal synthetic pathways for 7-chloro-2,3-dihydro-1-benzofuran-2-one, considering yield and purity?
Methodological Answer: The synthesis typically involves multi-step routes, including:
- Cyclization of chlorinated precursors : Starting from substituted phenols, cyclization under acidic or basic conditions forms the dihydrobenzofuran core.
- Oxidation of dihydro intermediates : Controlled oxidation (e.g., using Jones reagent or PCC) converts the 2-position to a ketone .
- Halogenation strategies : Direct chlorination at the 7-position via electrophilic substitution requires careful temperature control to avoid over-halogenation .
Critical Parameters : Solvent choice (e.g., dichloromethane for low reactivity), reaction time, and purification via column chromatography are essential for ≥90% purity .
Q. How can researchers confirm the structural conformation of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (dihydrofuran protons) and δ 6.8–7.5 ppm (aromatic protons) confirm the fused ring system.
- ¹³C NMR : A carbonyl signal at ~200 ppm verifies the ketone group .
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch .
- X-ray Crystallography : For absolute conformation, single-crystal analysis resolves bond angles and substituent positions (e.g., as demonstrated for iodinated benzofuran analogs) .
Advanced Research Questions
Q. How should discrepancies between computational predictions and experimental spectroscopic data for this compound be resolved?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (using Gaussian or ORCA software) with experimental data to identify mismatches in substituent effects or tautomerism.
- Dynamic NMR Studies : Probe temperature-dependent shifts to detect conformational flexibility (e.g., ring puckering in dihydrofuran) .
- Crystallographic Validation : Resolve ambiguities by correlating X-ray-derived bond lengths with computational models .
Q. What reaction mechanisms govern the nucleophilic reactivity of this compound?
Methodological Answer:
- Ketone Reactivity : The 2-ketone group undergoes nucleophilic additions (e.g., Grignard reagents) but is sterically hindered by the fused ring.
- Electrophilic Aromatic Substitution : The 7-chloro group directs further substitution to the 5-position; kinetic vs. thermodynamic control must be assessed using HNO₃/H₂SO₄ .
- Ring-Opening Reactions : Under strong bases (e.g., LDA), the dihydrofuran ring may cleave, forming intermediates for heterocyclic derivatives .
Q. How do structural modifications (e.g., halogen placement, substituent bulk) alter the biological activity of this compound compared to analogs?
Methodological Answer:
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Methodological Answer:
- Process Optimization :
- Use flow chemistry to control exothermic reactions (e.g., chlorination steps) and minimize degradation .
- Employ scavengers (e.g., silica-bound amines) to trap acidic byproducts during cyclization .
- Analytical Monitoring : Online LC-MS or inline FTIR tracks intermediate stability and guides real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
